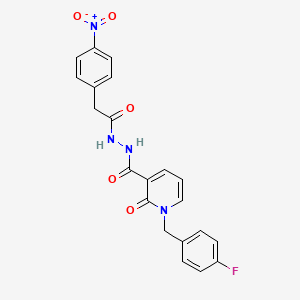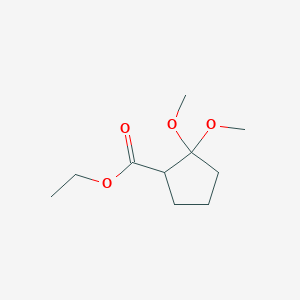
Ethyl 2,2-dimethoxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxocyclopentanecarboxylate is a clear, colorless to pale yellow liquid . Its molecular formula is C8H12O3 and it has a molecular weight of 156.18 . It is also known by the synonym ethyl 2-oxocyclopentane-1-carboxylate .
Chemical Reactions Analysis
There is a study that mentions the use of a ketoreductase-overexpressing recombinant E. coli strain for the reduction of ethyl 2′-ketopantothenate to ethyl ®-pantothenate . This might provide some insight into potential chemical reactions involving similar compounds.Physical and Chemical Properties Analysis
Ethyl 2-oxocyclopentanecarboxylate has a refractive index of 1.4500-1.4550 @ 20°C . It is a combustible liquid .Aplicaciones Científicas De Investigación
Oxidative Ring Opening
A study by Graziano et al. (1996) explored the oxidative ring opening of ethyl 2,2-dimethoxycyclopropane-1-carboxylates using RuO4. This process leads to the regioselective scission of the electron-rich C1-C2 bond, showcasing the compound's utility in synthetic transformations for generating more complex molecules (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Halogenation Reactions
Piccialli et al. (2002) investigated the bromination and iodination reactions of ethyl 2,2-dimethoxycyclopropanecarboxylates, demonstrating the compound's reactivity towards halogens and the potential for further functionalization. This study contributes to our understanding of the compound's behavior in synthetic organic chemistry and the development of novel molecules (Piccialli, Graziano, Iesce, & Cermola, 2002).
Enzymatic Polymerization
In the field of polymer science, Pang, Ritter, and Tabatabai (2003) used a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, for the enzymatic polymerization in the presence of cyclodextrine, demonstrating an innovative approach to polymer synthesis. This research opens up new avenues for the development of biocompatible and environmentally friendly polymers (Pang, Ritter, & Tabatabai, 2003).
Ethylene Precursor Research
In biochemistry, research on ethylene biosynthesis and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), has benefitted from understanding the reactions and mechanisms involving cyclopropane carboxylates. Boller, Herner, and Kende (2004) developed an assay for ACC, a precursor of ethylene, showcasing the importance of such compounds in studying plant hormones and their roles in fruit ripening and plant senescence (Boller, Herner, & Kende, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2,2-dimethoxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKRNPDZICFORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
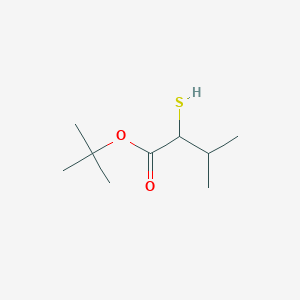
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
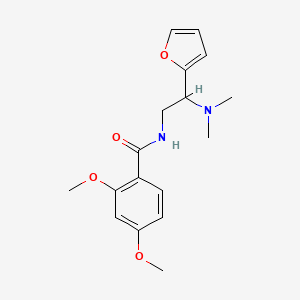
![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)

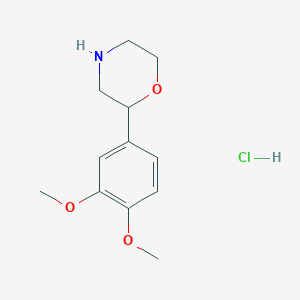

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)

